N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. Key structural attributes include:
- Pyrazole ring: Substituted with a methyl group at position 1 and a phenyl group at position 2.
- Thiadiazole ring: Functionalized with an isobutyl group at position 4.
- Carboxamide linker: Connects the pyrazole C5 and thiadiazole N2 positions.
Structural confirmation for such compounds typically employs HRMS, NMR, and X-ray crystallography (using tools like SHELX ).
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-11(2)9-15-19-20-17(24-15)18-16(23)14-10-13(21-22(14)3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,18,20,23) |
InChI Key |
NQUVRQVOGZPQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the thiadiazole and pyrazole intermediates with a carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of lung cancer. The compound has been synthesized and tested for its efficacy against various cancer cell lines.
Case Study: EGFR Inhibition
In a study published by the American Chemical Society, a series of compounds containing thiadiazole and pyrazole rings were evaluated for their EGFR inhibitory activities. The synthesized compounds underwent in vitro MTT assays to assess cytotoxicity, revealing promising results for this compound against lung cancer cells. Molecular docking studies further supported its potential mechanism of action by demonstrating favorable binding interactions with the EGFR active site .
| Study | Methodology | Findings |
|---|---|---|
| ACS Study | In vitro MTT assay | Significant cytotoxicity against lung cancer cell lines |
| Molecular Docking | Binding affinity analysis | Favorable interactions with EGFR |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal properties. Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects.
Case Study: Antimicrobial Screening
A study explored the synthesis of various thiadiazole derivatives, including this compound. The antimicrobial activity was assessed against several bacterial strains and fungi using standard disk diffusion methods. The results indicated that this compound exhibited notable activity against certain pathogens, suggesting its potential use as an antimicrobial agent .
| Pathogen | Activity | Mechanism |
|---|---|---|
| E. coli | Inhibitory | Disruption of cell wall synthesis |
| S. aureus | Moderate | Interference with metabolic pathways |
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole with appropriate pyrazole derivatives under controlled conditions. The structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Synthesis Overview
The synthetic route generally includes:
- Formation of the thiadiazole ring.
- Coupling with the pyrazole moiety.
- Purification through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Carboxamide Family
The evidence highlights several 1,3,4-thiadiazole-2-carboxamides with variations in substituents (). Below is a comparative analysis:
Key Observations :
- Substituent Effects : The phenyl group in the target compound contrasts with pyridinyl (e.g., 18l ) or chlorophenyl () groups in analogues. Pyridinyl substituents may improve water solubility due to nitrogen's polarity, whereas chlorine or phenyl groups enhance lipophilicity.
- Thermal Stability : Melting points for analogues range from 145°C to 202°C (), suggesting that electron-withdrawing groups (e.g., Cl) or rigid aromatic systems increase thermal stability.
- Spectral Data : NMR and HRMS are standard for confirming regiochemistry and purity, as seen in and .
Pyrazole Carboxamide Derivatives Beyond Thiadiazole
and describe pyrazole carboxamides with divergent heterocyclic systems:
Comparison Insights :
- Biological Relevance : Oxazole hybrids () are explored for antimicrobial activity, suggesting that the thiadiazole-pyrazole system may similarly target enzymes or receptors in pathogens.
Biological Activity
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole moiety and a pyrazole ring, which are known for imparting various pharmacological properties. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that those with a thiadiazole substitution demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed effective inhibition of bacterial growth at concentrations as low as 31.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 µg/mL |
| Compound B | Escherichia coli | 62.50 µg/mL |
| N-(5-isobutyl...) | Pseudomonas aeruginosa | 31.25 µg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, cell viability assays indicated that at concentrations above 10 µM, this compound significantly reduced the proliferation of breast cancer (MCF7) and lung cancer (A549) cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| MCF7 | 12.0 | 40% |
| A549 | 15.0 | 35% |
| HeLa | 20.0 | 50% |
The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets within cells. For antimicrobial effects, it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits critical enzymes involved in metabolic pathways .
In terms of anticancer activity, studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of key signaling molecules such as VEGFR and cyclin-dependent kinases .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives including N-(5-isobutyl...) which were tested against a panel of cancer cell lines. The results demonstrated a clear correlation between structural modifications and biological activity, highlighting the importance of the thiadiazole and pyrazole moieties in enhancing therapeutic efficacy .
Q & A
Q. Troubleshooting :
- Low yields (<50%): Check for moisture sensitivity; use molecular sieves.
- Byproducts: Purify via silica gel chromatography (gradient elution) .
What computational methods aid in designing derivatives with improved bioactivity?
Level: Advanced
Answer:
Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina .
Quantum Chemical Calculations :
- Optimize geometry at the B3LYP/6-31G* level.
- Calculate electrostatic potential maps to predict reactive sites .
Case Study : Derivatives with para-fluorophenyl groups showed stronger H-bonding to ATP-binding pockets .
How should researchers resolve contradictions in spectral or bioactivity data?
Level: Advanced
Answer:
Spectral Discrepancies :
- Compare experimental NMR shifts with computed values (GIAO method) .
- Re-examine sample purity via HPLC (C18 column, acetonitrile/water) .
Bioactivity Variability :
- Validate assays with positive controls (e.g., doxorubicin for cytotoxicity).
- Test stereoisomers separately; enantiomers may exhibit divergent activities .
What strategies elucidate structure-activity relationships (SAR) for this compound?
Level: Advanced
Answer:
Analog Synthesis : Vary substituents (e.g., replace isobutyl with cyclopropyl) and compare IC50 values .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
Key Finding : Isobutyl groups enhance lipophilicity, improving membrane permeability .
What mechanistic studies are recommended to explore its anticancer potential?
Level: Advanced
Answer:
Apoptosis Assays : Measure caspase-3/7 activation (fluorogenic substrates).
Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest .
Target Identification : Perform pull-down assays with biotinylated derivatives .
Are alternative synthetic routes (e.g., green chemistry) feasible?
Level: Advanced
Answer:
Ultrasound-Assisted Synthesis : Reduces reaction time by 60% (e.g., 2h vs. 5h) .
Microwave Irradiation : Achieve higher yields (90%) in amidation steps .
Solvent-Free Conditions : Use ball milling for eco-friendly coupling .
How should researchers ensure compound stability during storage?
Level: Advanced
Answer:
Analytical Monitoring :
- Track degradation via HPLC every 3 months.
- Use DSC/TGA to assess thermal stability .
Storage Conditions :
- Store at -20°C under argon; avoid light exposure (use amber vials).
- Lyophilize for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
